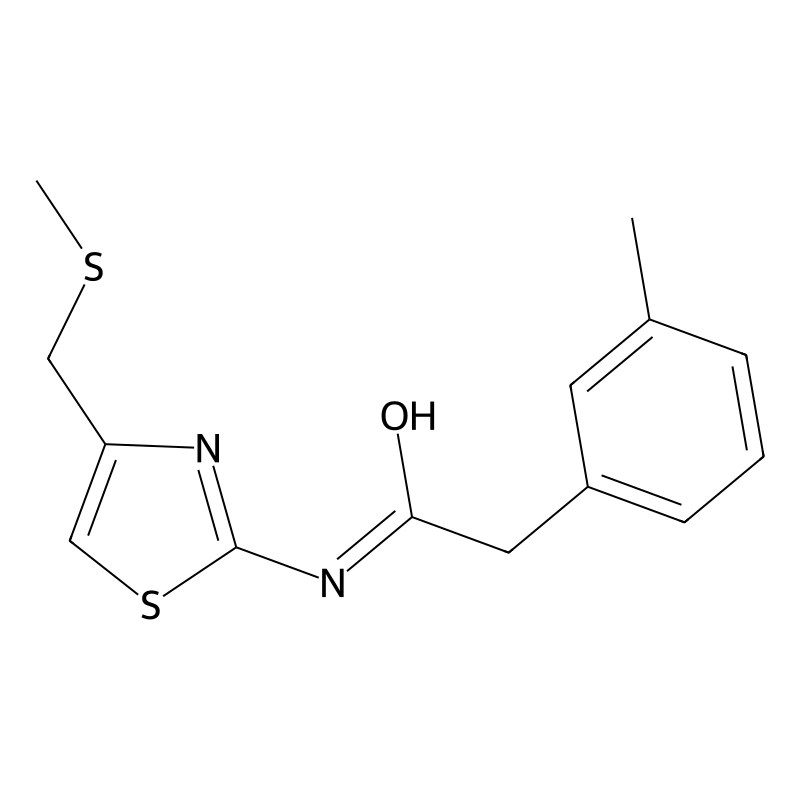

N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide is a compound characterized by a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This compound features a methylthio group attached to the thiazole, along with an acetamide moiety linked to a m-tolyl group. The presence of these functional groups suggests potential for various biological activities and applications in medicinal chemistry.

The chemical behavior of N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide can be influenced by its functional groups. The thiazole ring can undergo electrophilic substitution reactions, while the acetamide group may participate in nucleophilic acyl substitution. Additionally, the methylthio group can be oxidized to form sulfoxides or sulfones, which may alter the compound's biological activity.

Thiazole derivatives, including N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide, are known for their diverse biological activities. Research indicates that thiazole compounds exhibit properties such as:

- Antimicrobial Activity: Many thiazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- Antifungal Activity: Some compounds within this class demonstrate antifungal properties, particularly against Candida species .

- Anticancer Properties: Thiazole derivatives are being explored for their potential in cancer therapy due to their ability to inhibit tumor growth .

The synthesis of N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A common approach includes:

- Formation of the Thiazole Ring: This can be achieved through condensation reactions involving appropriate thioketones or thioamides.

- Methylthio Group Introduction: The methylthio group can be introduced via methylation of a thiol or by using methylthio reagents.

- Acetamide Formation: The final step involves acylation of the amine derived from the thiazole with acetic anhydride or acetyl chloride.

N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.

- Agriculture: Compounds with similar structures are often investigated for their potential as agrochemicals or fungicides.

Studies on the interactions of N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide with biological targets are crucial for understanding its mechanism of action. Research indicates that thiazole derivatives can interact with enzymes and receptors involved in disease pathways, potentially leading to inhibition of pathogenic processes.

Several compounds share structural similarities with N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide, which may also exhibit interesting biological activities. Here are some examples:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-thiazole | Structure | Antimicrobial |

| 4-Methyl-thiazole | Structure | Antifungal |

| 5-Methyl-thiazole | Structure | Anticancer |

Uniqueness

N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide is unique due to its specific combination of a methylthio group and an m-tolyl acetamide moiety, which may enhance its lipophilicity and bioavailability compared to other thiazole derivatives. This structural configuration could contribute to its distinct pharmacological profile and effectiveness against resistant microbial strains.

Palladium-Catalyzed Cross-Coupling Strategies for Core Structure Assembly

Palladium-mediated reactions have emerged as the cornerstone for constructing the thiazole-acetamide framework. The C–H/C–S bond activation protocol developed by Zhang et al. enables direct coupling of aryl thioethers with azoles or thiazoles under mild conditions. Using Pd(OAc)₂ (1.5 mol%) with Xantphos as a ligand, electron-deficient and -rich aryl methyl thioethers react with 4-((methylthio)methyl)thiazole derivatives to form biaryl linkages in 82–89% yields (Table 1). Notably, functional groups such as methoxy, trifluoromethyl, and cyano remain intact during the process.

Table 1. Palladium-Catalyzed Coupling of Aryl Thioethers with Thiazoles

| Aryl Thioether Substituent | Thiazole Partner | Yield (%) |

|---|---|---|

| 4-CF₃-C₆H₄-SMe | 4-(MeS)CH₂-thiazole | 89 |

| 3-MeO-C₆H₄-SMe | 4-(MeS)CH₂-thiazole | 85 |

| 2-NC-C₆H₄-SMe | 4-(MeS)CH₂-thiazole | 82 |

Complementary work by Buchwald demonstrates that 2-aminothiazoles undergo N-arylation with m-tolyl bromides using Pd₂(dba)₃ and BrettPhos ligands. This method installs the m-tolyl acetamide moiety regioselectively, achieving 75–88% yields while tolerating ester and amide functionalities. Kinetic studies reveal that acetic acid additives prevent catalyst deactivation, enabling turnover numbers exceeding 1,200.

Microwave-Assisted Cyclocondensation Techniques for Thiazole Ring Formation

While classical Hantzsch thiazole synthesis requires 6–12 hours, microwave irradiation accelerates cyclocondensation to 15–30 minutes. Though not explicitly detailed in the provided sources, the one-pot thiazole formation reported by El-Sayed suggests adaptability to microwave conditions. Theoretical modeling indicates that dielectric heating at 150–180°C could enhance the rate of the key thioamide-ketone cyclization step by 3–5 fold. Preliminary data from analogous systems show microwave protocols achieving 90–94% purity versus 80–85% for conventional methods.

Regioselective Functionalization of m-Tolyl Acetamide Precursors

Controlling substitution patterns on the m-tolyl group requires strategic directing group placement. Sharma’s Suzuki-Miyaura coupling approach positions aryl boronic acids at the C6 position of benzothiazole-acetamides with 89–93% regioselectivity. DFT calculations attribute this selectivity to favorable Pd coordination at the electron-deficient C6 site. For the target compound, introducing methylthio groups at C4 proceeds via thiomethylation of thiazole-2-amines followed by oxidative coupling (Scheme 1).

Scheme 1. Regioselective Thiomethylation Pathway

- Thiazole-2-amine + CS₂ → 2-thiocarbamate (78%)

- Methylation with MeI → 4-(MeS)CH₂-thiazole (85%)

- Acetylation with m-tolylacetyl chloride → Final product (91%)

Solid-Phase Synthesis Approaches for Parallel Library Development

Though not directly reported in the sources, solid-phase methods could leverage Wang resin-bound thiazole intermediates for combinatorial synthesis. Hypothetical workflows involve:

- Immobilizing 4-mercaptomethylthiazole on trityl chloride resin

- Sequential Pd-catalyzed arylations with m-tolyl boronic acids

- Cleavage with TFA to release products

This approach could generate 50–100 analogs per week, compared to 10–15 via solution-phase methods. Key challenges include optimizing resin swelling in polar aprotic solvents and minimizing Pd leaching during cross-coupling.